

Application of Synthetic Hepcidin-25 in In-Vitro Iron Uptake Assays

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Compound of Interest

Compound Name: *Hepcidin-25*

Cat. No.: *B1576460*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepcidin-25 is a 25-amino acid peptide hormone synthesized primarily by hepatocytes and is the master regulator of systemic iron homeostasis.[1][2][3][4] It exerts its function by binding to the cellular iron exporter, ferroportin (FPN), which is the sole known iron efflux channel in vertebrates.[1][2][4] This binding event triggers the internalization, ubiquitination, and subsequent lysosomal degradation of ferroportin.[2][4][5][6] The removal of ferroportin from the cell surface effectively traps iron within the cell, reducing iron efflux into the plasma. This mechanism is central to controlling dietary iron absorption in duodenal enterocytes and iron recycling by macrophages.[3][4][5]

Dysregulation of the hepcidin-ferroportin axis is implicated in numerous iron-related disorders.[2][7] Consequently, in-vitro assays that model this interaction are crucial for studying iron metabolism and for the development of novel therapeutics targeting these pathways. Synthetic **hepcidin-25** is an indispensable tool in these assays, allowing researchers to mimic the physiological and pathological effects of hepcidin on cellular iron transport in a controlled environment.

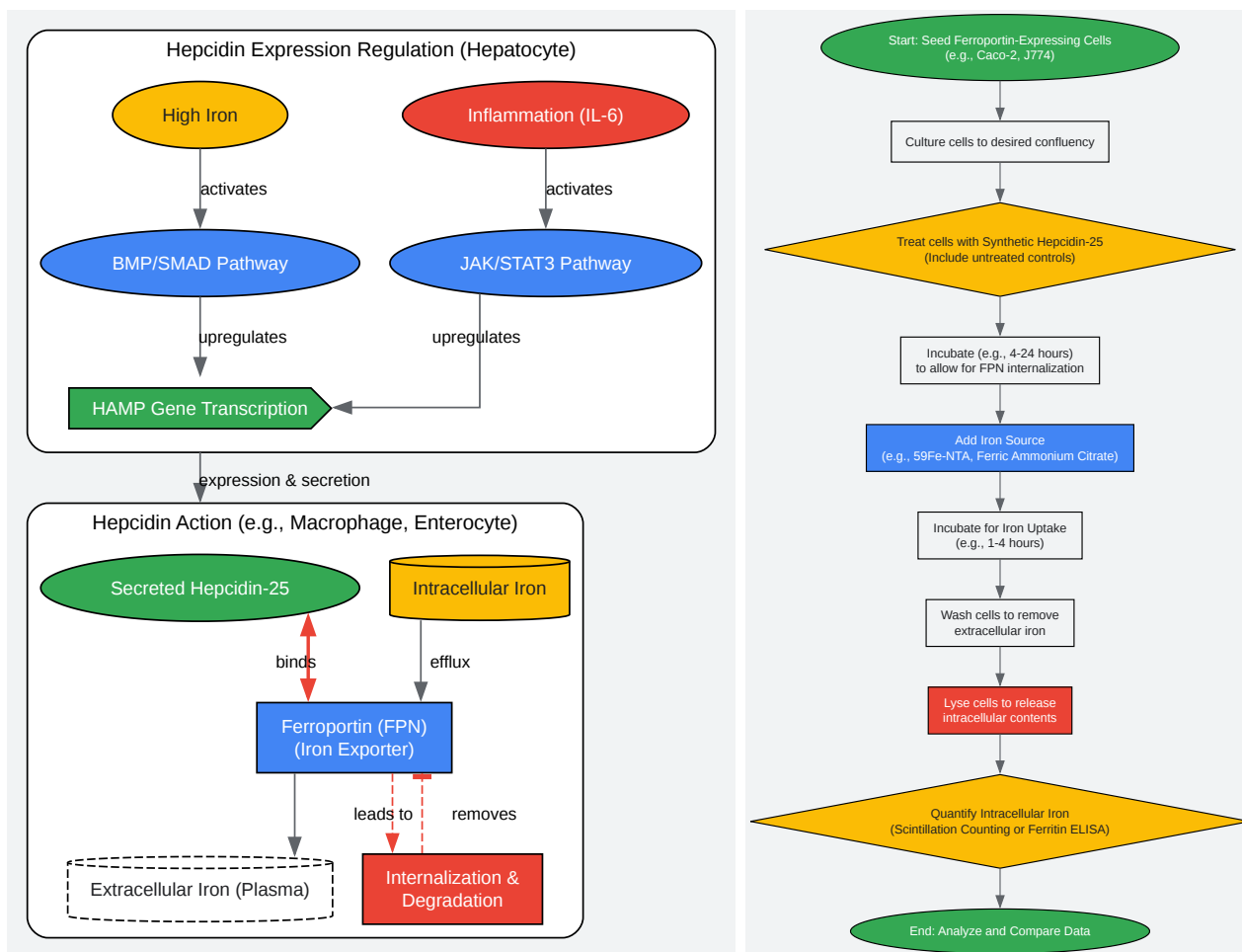
Principle of In-Vitro Iron Uptake Assays

In-vitro iron uptake assays using synthetic **hepcidin-25** are designed to quantify the effect of hepcidin on a cell's ability to absorb and, more critically, retain iron. The general principle involves treating a suitable cell line that expresses ferroportin (e.g., Caco-2 intestinal epithelial cells, J774 macrophages, or HEK293 cells transfected with FPN) with a known concentration of synthetic **hepcidin-25**.^{[7][8][9]} Following treatment, the cells are exposed to an iron source. The subsequent change in intracellular iron concentration, compared to untreated control cells, provides a quantitative measure of hepcidin's inhibitory activity. A decrease in iron efflux, and thus an increase in intracellular iron retention, is indicative of hepcidin-induced ferroportin degradation.

Signaling and Experimental Visualizations

Hepcidin-Ferroportin Regulatory Pathway

The expression of hepcidin is tightly controlled by various stimuli, primarily iron levels and inflammation.^{[10][11]} Increased iron stores stimulate hepcidin transcription via the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.^{[10][12]} During inflammation, the cytokine Interleukin-6 (IL-6) induces hepcidin expression through the JAK/STAT3 pathway.^{[10][11][13]} Once secreted, hepcidin binds to ferroportin, leading to its degradation and reduced iron export.



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